molecular formula C6H10Cl2N2 B1423218 1-(3-Chloropropyl)-1H-pyrazole hydrochloride CAS No. 1255717-98-6

1-(3-Chloropropyl)-1H-pyrazole hydrochloride

Cat. No.: B1423218
CAS No.: 1255717-98-6
M. Wt: 181.06 g/mol
InChI Key: INPITCVCAOUVFU-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-1H-pyrazole hydrochloride typically involves the reaction of 1H-pyrazole with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Chloropropyl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-1H-pyrazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-1H-pyrazole hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation and pain. The compound may also interact with neurotransmitter receptors, affecting neurological pathways .

Comparison with Similar Compounds

1-(3-Chloropropyl)-1H-pyrazole hydrochloride can be compared with other similar compounds such as:

    1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride: This compound is used in the synthesis of antidepressants like trazodone and nefazodone.

    1-(3-Chlorophenyl)piperazine hydrochloride: Known for its use in designer drugs and as a metabolite of certain antidepressants.

    1-(2-Chlorophenyl)piperazine hydrochloride: Another piperazine derivative with applications in medicinal chemistry .

The uniqueness of this compound lies in its specific reactivity and the ability to form diverse derivatives, making it a valuable compound in various chemical and pharmaceutical applications.

Biological Activity

1-(3-Chloropropyl)-1H-pyrazole hydrochloride (CAS No. 1255717-98-6) is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C5H8ClN3HCl\text{C}_5\text{H}_8\text{ClN}_3\text{HCl}

Biological Activities

  • Antimicrobial Properties
    Pyrazole derivatives, including this compound, have shown significant antimicrobial activity. Studies indicate that compounds with a pyrazole core can inhibit various bacterial strains, including E. coli and S. aureus. The presence of substituents such as chlorine enhances their antimicrobial potency due to increased lipophilicity and improved membrane penetration .
  • Anti-inflammatory Effects
    The anti-inflammatory potential of pyrazole derivatives has been extensively documented. For instance, compounds similar to this compound have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In one study, a related compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
  • Anticancer Activity
    Pyrazole derivatives are being investigated for their anticancer properties. In chick chorioallantoic membrane assays, certain pyrazole compounds have shown the ability to block angiogenesis and tumor growth effectively . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Trypanocidal Activity
    Recent studies have highlighted the potential of pyrazole derivatives in treating Trypanosoma cruzi, the causative agent of Chagas disease. Compounds structurally related to this compound demonstrated IC50 values in the low micromolar range against intracellular amastigotes, suggesting promising trypanocidal efficacy .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural modifications. For this compound:

  • Chlorine Substitution : The presence of chlorine at the propyl chain enhances antimicrobial and anti-inflammatory activities.
  • Alkyl Chain Length : Variations in the alkyl chain length can affect lipophilicity and biological activity.
  • Functional Groups : Additional functional groups can be introduced to optimize pharmacokinetic properties and increase selectivity for specific biological targets .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

StudyFindings
Selvam et al.Synthesized novel pyrazoles with significant anti-inflammatory activity (up to 85% TNF-α inhibition) .
Chovatia et al.Evaluated anti-tubercular activity against Mycobacterium tuberculosis, with promising results for certain pyrazoles .
Burguete et al.Reported on antibacterial activity against multiple strains, emphasizing the role of specific substituents in enhancing efficacy .

Properties

IUPAC Name

1-(3-chloropropyl)pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2.ClH/c7-3-1-5-9-6-2-4-8-9;/h2,4,6H,1,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPITCVCAOUVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405939-73-3
Record name 1-(3-Chloropropyl)-1H-pyrazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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